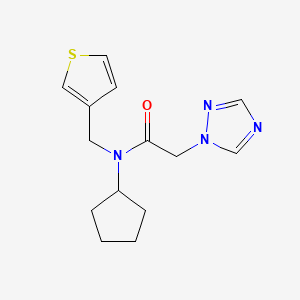

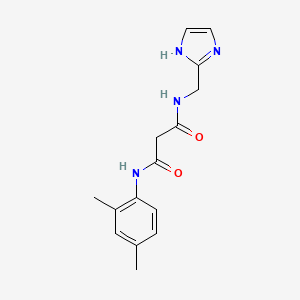

![molecular formula C8H16Cl2N2S B3808074 [1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808074.png)

[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride

Übersicht

Beschreibung

“[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” is a solid at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiazole derivatives have demonstrated significant antimicrobial activity. For instance, sulfazole, a compound containing a thiazole moiety, exhibits antimicrobial properties. Researchers have also explored other thiazole-based compounds for their potential as antibacterial and antifungal agents .

Anticancer Potential

Certain thiazole derivatives, including “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride,” have shown promise in cancer treatment. These compounds may act as antitumor agents, inhibiting cancer cell growth and proliferation. Further studies are needed to elucidate their precise mechanisms and optimize their efficacy .

Antioxidant Properties

Thiazoles exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” may contribute to cellular protection by scavenging free radicals and reducing oxidative damage .

Anti-Alzheimer’s Research

Researchers have explored thiazole-based compounds as potential treatments for Alzheimer’s disease. These molecules may modulate neuroinflammation, oxidative stress, and amyloid-beta aggregation, offering hope for managing this neurodegenerative condition .

Antihypertensive Effects

Thiazoles have been investigated for their ability to regulate blood pressure. “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” could potentially play a role in managing hypertension, although further studies are necessary to confirm its efficacy .

Hepatoprotective Activity

Compounds containing thiazole moieties have hepatoprotective properties, safeguarding liver cells from damage caused by toxins, inflammation, or infections. “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” might contribute to liver health and function .

Industrial Applications

Beyond their biological activities, thiazoles find use in industrial applications. These include rubber vulcanization, liquid crystals, catalysts, and dyes. While “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” may not directly participate in these processes, understanding thiazole chemistry contributes to broader industrial advancements .

Other Potential Fields

Thiazoles continue to surprise researchers with their versatility. Although not yet fully explored, “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” may have additional applications in fields such as materials science, sensors, and drug design .

Zukünftige Richtungen

The future directions for “[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The design and development of different thiazole derivatives could also be a focus of future research .

Eigenschaften

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.2ClH/c1-4-7(9)8-10-5(2)6(3)11-8;;/h7H,4,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXWOEZIBPVWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=C(S1)C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679007 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017132-19-2 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3807997.png)

![methyl (2S,4R)-4-(dimethylamino)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3808010.png)

![(3R*,4R*)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3808014.png)

![N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3808030.png)

![[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate](/img/structure/B3808050.png)

![methyl (2R*,4S*)-4-hydroxy-1-[(4-methoxy-3-methylphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B3808091.png)

![1-(2-chloro-4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3808092.png)